molecular formula C21H27NO4S2 B3000348 butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate CAS No. 305377-58-6

butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

Cat. No. B3000348
CAS RN: 305377-58-6
M. Wt: 421.57
InChI Key: SZLZGPKOGPPKFL-SDXDJHTJSA-N
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Description

The compound “butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate” is a chemical compound with the molecular formula C17H19NO4S2. It has a molecular weight of 365.47 .


Molecular Structure Analysis

The molecular structure of this compound includes a butyl group attached to a hexanoate ester. The ester is further substituted with a 1,3-thiazolidine ring, which is sulfanylidene-substituted at the 2-position and has a 4-oxo group. The 5-position of the ring has a methylene group that is double-bonded to a 4-methoxyphenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.47. Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .

Scientific Research Applications

Antitumor Applications

Compounds structurally related to butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate have shown moderate antitumor activity against various malignant tumor cells. A study by Horishny and Matiychuk (2020) detailed the synthesis of related compounds and their primary screening for antitumor activity. Notably, these compounds were particularly sensitive to the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

Corrosion Inhibition

Research by Olasunkanmi et al. (2016) explored the use of quinoxaline derivatives, which share some structural similarities with butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate, as corrosion inhibitors for mild steel in hydrochloric acid. These compounds acted as mixed-type inhibitors and showed significant efficiency, highlighting a potential application in corrosion protection (Olasunkanmi et al., 2016).

Antifungal Activity

A study by Doležel et al. (2009) on rhodanineacetic acid derivatives, closely related to butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate, demonstrated potential antifungal compounds. Their synthesis and lipophilicity were analyzed, and certain compounds strongly inhibited the growth of various Candida species and Trichosporon asahii, indicating their utility in antifungal treatments (Doležel et al., 2009).

Anti-Inflammatory and Antimicrobial Applications

The synthesis and evaluation of pyrimidinothiazolidinones, related to butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate, were reported by Lingappa et al. (2010). These compounds exhibited moderate anti-inflammatory activity and showed promise as antibacterial and antifungal agents, suggesting their potential in therapeutic applications (Lingappa et al., 2010).

properties

IUPAC Name

butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S2/c1-3-4-14-26-19(23)8-6-5-7-13-22-20(24)18(28-21(22)27)15-16-9-11-17(25-2)12-10-16/h9-12,15H,3-8,13-14H2,1-2H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLZGPKOGPPKFL-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

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